Lipophilicity Comparison: 5-Bromo-N-(furan-2-ylmethyl)-4-methylpyridin-2-amine vs. Pyrimidine Analog
The target compound exhibits an XLogP3 of 2.8, compared to 1.8 for the pyrimidine analog 5-bromo-N-(furan-2-ylmethyl)pyrimidin-2-amine, representing a ΔlogP of +1.0. This corresponds to an approximately 10-fold greater partition coefficient into octanol, suggesting enhanced passive membrane permeability for the pyridine-based compound .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 5-bromo-N-(furan-2-ylmethyl)pyrimidin-2-amine (CAS 886366-01-4), XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 = +1.0 |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem |
Why This Matters
Higher lipophilicity can improve cellular uptake and blood-brain barrier penetration, critical for central nervous system (CNS) drug discovery programs.
- [1] PubChem Compound Summary for CID 53410740, 5-bromo-N-(furan-2-ylmethyl)-4-methylpyridin-2-amine. National Center for Biotechnology Information, U.S. National Library of Medicine. View Source
- [2] PubChem Compound Summary for CID 4570597, 5-bromo-2-(furan-2-ylmethylamino)pyrimidine. National Center for Biotechnology Information, U.S. National Library of Medicine. View Source
